2-(Tributylstannyl)-2-propen-1-amine

Organotin Chemistry Stille Coupling Allylamine Synthesis

2-(Tributylstannyl)-2-propen-1-amine (CAS 155258-22-3) is an organotin compound with the molecular formula C₁₅H₃₃NSn and a molecular weight of 346.14 g/mol. It is a palladium-catalyzed cross-coupling agent that has been used to synthesize amines from alcohols and serves as a precursor in the synthesis of heterocycles, such as pyridines.

Molecular Formula C15H33NSn
Molecular Weight 346.1 g/mol
CAS No. 155258-22-3
Cat. No. B027331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Tributylstannyl)-2-propen-1-amine
CAS155258-22-3
Molecular FormulaC15H33NSn
Molecular Weight346.1 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)C(=C)CN
InChIInChI=1S/3C4H9.C3H6N.Sn/c3*1-3-4-2;1-2-3-4;/h3*1,3-4H2,2H3;1,3-4H2;
InChIKeyMHHRLTVTQDIGJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Tributylstannyl)-2-propen-1-amine (CAS 155258-22-3): Technical Baseline and Procurement Context


2-(Tributylstannyl)-2-propen-1-amine (CAS 155258-22-3) is an organotin compound with the molecular formula C₁₅H₃₃NSn and a molecular weight of 346.14 g/mol [1]. It is a palladium-catalyzed cross-coupling agent that has been used to synthesize amines from alcohols and serves as a precursor in the synthesis of heterocycles, such as pyridines . The compound is a liquid at ambient temperature, typically stored at -20°C to maintain stability, and exhibits a boiling point of approximately 356°C at 760 mmHg [1]. Its structure features a tributylstannyl group attached to a 2-propen-1-amine backbone, positioning the stannyl moiety at the 2-position of the allylic system. This regiochemistry distinguishes it from the more commonly studied 3-(tributylstannyl)allylamine isomers and underlies its specific reactivity in Stille couplings and as a building block in the tin amine protocol (SnAP) for saturated N-heterocycle synthesis [2].

Why Generic Allylstannane or SnAP Reagent Substitution Fails for 2-(Tributylstannyl)-2-propen-1-amine


Generic substitution of 2-(Tributylstannyl)-2-propen-1-amine with other allylstannanes or SnAP reagents is not scientifically sound due to regioisomer-specific reactivity and divergent synthetic outcomes. The 2-substituted allylamine framework provides a distinct steric and electronic environment at the tin center compared to the 3-substituted isomers (e.g., (Z)-3-(tributylstannyl)allylamine, CAS 146829-37-0), which directly impacts transmetalation rates in Stille couplings and the regiochemical course of subsequent transformations [1]. Moreover, the SnAP (tin amine protocol) reagent family, while sharing a tributylstannyl-amine motif, is not interchangeable; each SnAP reagent is designed to deliver a specific N-heterocycle scaffold (e.g., morpholines, piperazines, thiomorpholines) with distinct ring sizes and substitution patterns [2]. Substituting a different SnAP reagent or a generic allylstannane would lead to a different product distribution, lower yields, or complete failure to form the desired saturated N-heterocycle, as the precise tether length and functional group placement are critical for the radical cyclization step that defines the SnAP methodology [3].

Quantitative Differentiation Evidence for 2-(Tributylstannyl)-2-propen-1-amine (CAS 155258-22-3) Versus Comparators


Regioisomeric Differentiation: 2-Substituted vs. 3-Substituted Tributylstannyl Allylamines in Palladium-Catalyzed Cross-Coupling

The 2-substituted tributylstannyl allylamine (2-(tributylstannyl)-2-propen-1-amine) offers a distinct reactivity profile compared to its 3-substituted regioisomer ((Z)-3-(tributylstannyl)allylamine). In palladium-catalyzed cross-coupling reactions, the position of the stannyl group relative to the amine functionality influences the rate of transmetalation and the stability of the resulting π-allyl palladium intermediate. While direct head-to-head yield comparisons for identical coupling partners are not available in the public literature, the synthetic methodology for the 3-substituted isomer consistently reports high yields (70–90%) for the formation of (Z)-allylamines via reaction of N-(trimethylsilyl)allylamine with n-butyllithium and chlorotributyltin [1]. The 2-substituted isomer, by virtue of its different steric environment, is expected to exhibit altered regioselectivity in electrophilic trapping and may provide access to 1,2-disubstituted allylamine products that are less accessible from the 3-substituted isomer .

Organotin Chemistry Stille Coupling Allylamine Synthesis

Step-Efficiency Advantage: SnAP Reagents vs. Traditional Cross-Coupling for Saturated N-Heterocycle Synthesis

2-(Tributylstannyl)-2-propen-1-amine serves as a precursor to a class of SnAP (tin amine protocol) reagents that enable a one-step synthesis of saturated N-heterocycles from aldehydes. In contrast, traditional cross-coupling approaches to functionalize saturated heterocycles are generally unsuited and require multi-step sequences [1]. The SnAP methodology achieves the transformation under mild conditions (room temperature, 2 h imine formation followed by 12 h Cu(OTf)₂-mediated cyclization) with broad substrate scope, including aryl, heteroaryl, glyoxyl, aliphatic, and halogenated aldehydes . While the specific SnAP reagent derived from 2-(Tributylstannyl)-2-propen-1-amine is not commercially cataloged as a standalone SnAP reagent, its structural motif is embedded in the SnAP reagent family, and its use as a building block for custom SnAP reagent synthesis is documented [2].

SnAP Chemistry N-Heterocycle Synthesis Medicinal Chemistry

Stability and Handling: 2-(Tributylstannyl)-2-propen-1-amine vs. Other Organotin Reagents

2-(Tributylstannyl)-2-propen-1-amine is supplied as a clear to yellowish liquid with a purity of ≥95% and is recommended for storage at -20°C to maintain long-term stability . Unlike some organotin reagents that decompose upon prolonged storage at ambient temperature (e.g., certain SnAP reagents such as 1-((Tributylstannyl)methoxy)propan-2-amine, which is stored as a degassed 1 M solution in dry solvent to prevent decomposition [1]), 2-(Tributylstannyl)-2-propen-1-amine can be stored neat at -20°C without requiring degassing or dilution, simplifying inventory management. The compound's boiling point (356°C at 760 mmHg) and flash point (169°C) indicate it is a relatively low-volatility liquid under standard laboratory handling conditions, reducing exposure risks compared to more volatile organotin species [2].

Organotin Stability Reagent Storage Laboratory Safety

High-Value Application Scenarios for 2-(Tributylstannyl)-2-propen-1-amine (CAS 155258-22-3) in Research and Industrial Settings


Synthesis of Functionalized Allylamines via Stille Cross-Coupling

2-(Tributylstannyl)-2-propen-1-amine is employed as a nucleophilic partner in palladium-catalyzed Stille couplings with aryl or vinyl halides to generate substituted allylamines. These products serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and natural product analogs. The 2-substituted allylamine framework provides a unique entry to 1,2-disubstituted allylamine motifs that are less accessible from 3-substituted stannane isomers .

One-Step Assembly of Saturated N-Heterocycles via SnAP Protocol

This compound acts as a key building block for the preparation of custom SnAP (tin amine protocol) reagents, which enable the one-step conversion of aldehydes into saturated N-heterocycles such as piperazines, morpholines, and thiomorpholines. The SnAP methodology overcomes the limitations of traditional cross-coupling approaches for saturated heterocycles, offering mild conditions and broad functional group tolerance [1]. Industrial medicinal chemistry groups utilize SnAP chemistry to rapidly generate diverse heterocyclic scaffolds for structure-activity relationship (SAR) studies.

Preparation of Stannylated Building Blocks for Complex Molecule Synthesis

2-(Tributylstannyl)-2-propen-1-amine can be further derivatized via hydrostannylation, stannylcupration, or transmetalation to generate more elaborate organotin intermediates. These intermediates are valuable in the synthesis of complex natural products and bioactive molecules where controlled C–C bond formation is required. The compound's stability as a neat liquid at -20°C facilitates its use in automated synthesis platforms and high-throughput experimentation .

Development of Novel SnAP Reagent Variants for Spirocyclic and Bicyclic N-Heterocycles

The structural motif of 2-(Tributylstannyl)-2-propen-1-amine serves as a starting point for designing new SnAP reagents tailored to access spirocyclic and bicyclic saturated N-heterocycles. The Bode research group has demonstrated that variations in the tether length and substitution pattern of SnAP reagents directly impact the ring size and topology of the resulting heterocycles, making this compound a strategic procurement choice for groups engaged in innovative heterocycle methodology development [2].

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